![molecular formula C9H8ClFO2 B7575842 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane, also known as CF3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CF3 is an epoxide, which means it contains a three-membered ring consisting of two carbon atoms and one oxygen atom.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. This compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its antitumor and antiviral activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane has several advantages as a research tool, including its high purity and stability, as well as its ability to react selectively with biological molecules. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential therapeutic applications in various diseases, and the exploration of its use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health and the environment.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been optimized to produce high yields of high purity this compound. This compound has been studied for its potential therapeutic applications in various diseases, as well as its use as a building block for the synthesis of novel materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health and the environment.
Synthesemethoden
2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane can be synthesized through a multistep process that involves the reaction of 2-chloro-4-fluorophenol with epichlorohydrin in the presence of a base. The resulting product is then treated with sodium hydroxide to produce this compound. This method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, this compound has been shown to have antitumor and antiviral activity. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In polymer chemistry, this compound has been used as a crosslinking agent to improve the mechanical properties of polymers.
Eigenschaften
IUPAC Name |
2-[(2-chloro-4-fluorophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8-3-6(11)1-2-9(8)13-5-7-4-12-7/h1-3,7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPWPGOKWPZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


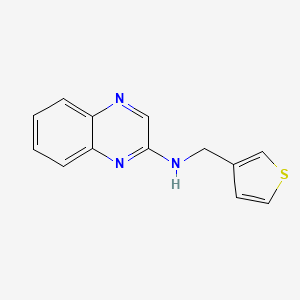
![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)


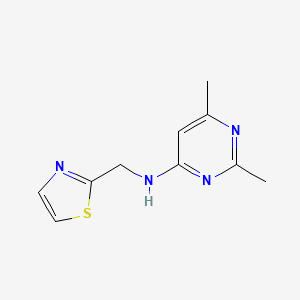

![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
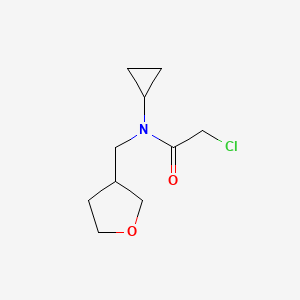
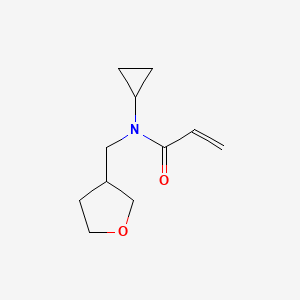
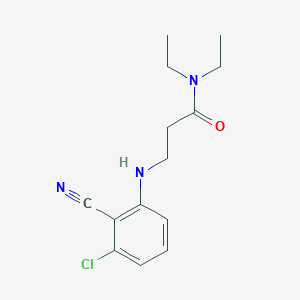
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)